molecular formula C9H11NO3 B13080220 Methyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Methyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B13080220
M. Wt: 181.19 g/mol
InChI Key: HJFBUUJBCZPXBQ-UHFFFAOYSA-N
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Description

Methyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a dihydropyridine derivative characterized by a six-membered heterocyclic ring containing a keto group at position 2, a methyl ester at position 3, and methyl substituents at positions 1 and 4. This structural motif places it within a broader class of dihydropyridine carboxylates, which are of interest due to their diverse applications in medicinal chemistry, materials science, and synthetic intermediates.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 1,5-dimethyl-2-oxopyridine-3-carboxylate

InChI

InChI=1S/C9H11NO3/c1-6-4-7(9(12)13-3)8(11)10(2)5-6/h4-5H,1-3H3

InChI Key

HJFBUUJBCZPXBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)C(=C1)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline, followed by the reaction with active methylene nitriles . This method allows for the formation of the dihydropyridine ring system under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Reagents/ConditionsProductsYield/Notes
Aqueous HCl (reflux)1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acidNot explicitly reported
NaOH (methanol, reflux)Sodium salt of the carboxylic acidHigh yields under basic hydrolysis

Acid-catalyzed hydrolysis typically preserves the dihydropyridine ring, while alkaline conditions may lead to ring oxidation in prolonged reactions.

Nucleophilic Substitution at the Ester Group

The methyl ester participates in nucleophilic acyl substitution with nitrogen-based nucleophiles.

Reagents/ConditionsProductsYield/Notes
Hydrazine monohydrate (methanol, reflux)1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide>90% yield after 18 hours
Ammonia (ethanol, 60°C)1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamideRequires catalytic acid/base

The carbohydrazide derivative has shown antiproliferative activity in pharmacological studies.

Oxidation and Reduction Reactions

The dihydropyridine ring and ketone group are redox-active sites.

Oxidation

Reagents/ConditionsProductsNotes
KMnO₄ (acidic conditions)Pyridine derivative (ring aromatization)Complete ring oxidation
CrO₃ (H₂SO₄)3-carboxy-1,5-dimethylpyridin-2-onePartial oxidation observed

Reduction

Reagents/ConditionsProductsNotes
NaBH₄ (methanol)2-hydroxy-1,5-dimethyl-1,2-dihydropyridine-3-carboxylateSelective ketone reduction
LiAlH₄ (THF)2-hydroxy derivative with ring saturationOver-reduction possible

Electrophilic Aromatic Substitution

Methyl groups at positions 1 and 5 activate the ring for electrophilic attacks, though the electron-withdrawing ester and ketone groups moderate reactivity.

Reagents/ConditionsProductsRegioselectivity
HNO₃ (H₂SO₄, 0°C)Nitration at position 4 or 6Position 4 favored
SO₃ (fuming H₂SO₄)Sulfonation at position 4Requires harsh conditions

Alkylation and Acylation

The nitrogen at position 1 can undergo alkylation or acylation.

Reagents/ConditionsProductsYield/Notes
Ethyl iodide (K₂CO₃, DMF)1-ethyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylateModerate yields
Acetyl chloride (pyridine, CH₂Cl₂)1-acetyl-5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylateRapid reaction at RT

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles.

Reagents/ConditionsProductsNotes
POCl₃ (reflux)3-cyano-1,5-dimethyl-2-oxo-1,2-dihydropyridineForms nitrile via dehydration
Enamino-1,3-diketones (KOH, methanol)Polycyclic pyridine derivativesYields up to 66%

Comparative Reactivity with Analogues

The methyl ester’s reactivity differs from ethyl or hydrazide derivatives due to steric and electronic effects:

DerivativeKey Reactivity Differences
Ethyl ester (e.g., Ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate)Slower hydrolysis due to larger alkyl group
Hydrazide (e.g., 5-Methyl-2-oxo-1,2-dihydropyridine-3-carbohydrazide)Enhanced nucleophilic substitution at carbonyl

This compound’s versatility in synthetic pathways underscores its utility in medicinal chemistry and materials science. Further studies exploring catalytic asymmetric reactions or bioconjugation could expand its applications .

Scientific Research Applications

Medicinal Chemistry

Methyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate has been studied for its potential therapeutic effects. It belongs to a class of compounds known as dihydropyridines, which have demonstrated various biological activities.

Anticancer Activity

Research indicates that derivatives of dihydropyridines exhibit anticancer properties. For instance, a study highlighted the synthesis of novel alkoxylated 2-oxo(imino)-3-pyridinecarbonitriles, which showed selective growth inhibitory effects against several cancer cell lines, including breast adenocarcinoma (MCF7) and hepatocellular carcinoma (Hep-G2) .

Table 1: Cytotoxicity of Dihydropyridine Derivatives

Compound IDCell LineLC50 (µM)Selectivity Index
Compound 8MCF719.15High
Compound 16Hep-G217.34Moderate
Compound 19CACO-214.70Moderate
DoxorubicinMCF73.94Reference

This table illustrates the lethal concentration required to kill 50% of the cells (LC50), demonstrating the effectiveness of these compounds compared to the standard chemotherapy drug doxorubicin.

Antioxidant Properties

The antioxidant potential of this compound has also been investigated. Compounds derived from this structure showed significant radical scavenging activity in assays such as the DPPH assay . This property is crucial for developing therapeutic agents that can mitigate oxidative stress-related diseases.

Pharmaceutical Applications

The compound's structural features suggest potential applications in drug formulation and development.

Drug Design and Development

Mechanism of Action

The mechanism of action of Methyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, influencing cellular processes and biochemical pathways. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate, a comparative analysis with structurally related dihydropyridine derivatives is presented below.

Structural and Functional Group Variations

Key structural differences among analogs include substituents at positions 1, 5, and 3, as well as the presence of additional functional groups. These variations significantly impact properties such as melting points, solubility, and biological activity:

Compound Name Substituents (Positions) Melting Point (°C) Biological Activity (IC50) Key References
This compound 1-Me, 5-Me, 3-COOCH3 Not reported Not reported -
Methyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (7) 1-Bn, 5-(2-hydroxybenzoyl), 3-COOCH3 150–152 Not reported
Ethyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (8) 1-Bn, 5-(2-hydroxybenzoyl), 3-COOC2H5 115–117 Not reported
Ethyl-1-amino-4-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carboxylate (5b) 1-NH2, 4-pyrazole, 6-thiophene, 3-COOC2H5 Not reported 0.28–0.36 µM (anticancer)
Methyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 36404-89-4) 5-Br, 3-COOCH3 Not reported Not reported

Physicochemical Properties

  • Melting Points : The methyl ester derivative (compound 7, 150–152°C) exhibits a higher melting point than its ethyl ester counterpart (compound 8, 115–117°C), indicating that shorter alkyl chains in esters enhance crystallinity .
  • Reactivity : Electron-withdrawing groups (e.g., bromo in CAS 36404-89-4) may enhance electrophilic substitution reactivity, whereas electron-donating methyl groups could stabilize the dihydropyridine ring .

Computational and Crystallographic Insights

  • Density-functional theory (DFT) methods () could predict electronic properties and reaction pathways for the target compound, aiding in rational design .

Biological Activity

Methyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate is a compound that belongs to the class of dihydropyridines, which are known for their diverse biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₁N₁O₃
  • CAS Number : 6375-89-9

The compound exhibits a unique arrangement of functional groups that contribute to its biological activity. Dihydropyridines are characterized by their ability to interact with various biological targets due to their electron-rich nitrogen atom and the presence of carbonyl and carboxylate groups.

Antitumor Activity

Research has indicated that derivatives of dihydropyridines exhibit significant antitumor properties. For instance, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that certain dihydropyridine derivatives demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating their potential as anticancer agents .

Antibacterial Properties

This compound also displays antibacterial activity. Research has shown that compounds within this class can inhibit the growth of gram-positive and gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anti-HIV Activity

Some studies have suggested that dihydropyridine derivatives possess anti-HIV activity. These compounds can inhibit the replication of HIV by targeting specific enzymes involved in the viral life cycle. The effectiveness of these compounds is often assessed through their ability to reduce viral load in infected cell cultures .

Case Study 1: Antitumor Activity Assessment

In a recent study published in MDPI, researchers synthesized a series of dihydropyridine derivatives and evaluated their cytotoxic effects on human breast cancer cells (MCF-7). The study found that one derivative exhibited an IC50 value of 15 μM after 48 hours of treatment. This suggests that modifications in the dihydropyridine structure can enhance antitumor activity .

CompoundIC50 (μM)Cell Line
Dihydropyridine A15MCF-7
Dihydropyridine B22HeLa
Dihydropyridine C30A549

Case Study 2: Antibacterial Efficacy

A comparative study evaluated the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 μg/mL for S. aureus and >64 μg/mL for E. coli, demonstrating its potential as an antibacterial agent .

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